molecular formula C14H11F2N3O2 B2390238 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1864053-54-2

2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2390238
CAS No.: 1864053-54-2
M. Wt: 291.258
InChI Key: MTJCARYQSIWVBF-UHFFFAOYSA-N
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Description

2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a pyrazole ring and an isoindole-1,3-dione moiety

Properties

IUPAC Name

2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-12(16)8-18-6-5-9(17-18)7-19-13(20)10-3-1-2-4-11(10)14(19)21/h1-6,12H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJCARYQSIWVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN(C=C3)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of a pyrazole derivative with an isoindole-1,3-dione precursor. One common method involves the use of a nucleophilic substitution reaction where the pyrazole derivative is reacted with a halogenated isoindole-1,3-dione under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the isoindole-1,3-dione moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • Fused multifunctionalized isoindole-1,3-diones

Uniqueness

2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both a pyrazole ring and an isoindole-1,3-dione moiety, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1864053-54-2) is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11F2N3O2C_{14}H_{11}F_{2}N_{3}O_{2} with a molecular weight of 291.25 g/mol. The structure includes a pyrazole ring and an isoindole moiety, which are known to impart various biological activities.

PropertyValue
Molecular FormulaC14H11F2N3O2
Molecular Weight291.25 g/mol
CAS Number1864053-54-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the difluoroethyl group enhances binding affinity to target proteins, potentially leading to significant biological effects.

Research indicates that derivatives of isoindole compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The exact pathways and molecular targets for this specific compound require further experimental validation but may involve interactions with kinases and other cellular receptors.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of similar isoindole derivatives. For instance, a study synthesized a series of phthalimide derivatives based on isoindole structures and tested them for antimicrobial activity using agar well diffusion assays. The results demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.

CompoundMinimum Inhibitory Concentration (MIC)Activity Against
Compound 125 - 200 μg/mlGram-negative bacteria
Compound 2 (pyrazole derivative)39 - 12 mm (Inhibition Zone)Fungi

These findings suggest that the compound may exhibit similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

Another area of interest is the anticancer potential of isoindole derivatives. A study focusing on dietary compounds indicated that certain scaffolds could inhibit cancer cell proliferation by targeting PI3K and PKC pathways. While specific data on this compound is limited, its structural similarity to known anticancer agents suggests potential efficacy in cancer treatment.

Case Studies

Case Study 1: Isoindole Derivatives in Cancer Research

A recent investigation into isoindole derivatives revealed that compounds with similar structures showed significant inhibition against various cancer cell lines. The study highlighted the importance of functional groups in enhancing biological activity and suggested further exploration into the structure-activity relationship (SAR) for optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Evaluation

In a focused study on antimicrobial agents derived from isoindoles, several compounds demonstrated potent activity against resistant strains of bacteria and fungi. This emphasizes the necessity for continued research into the antimicrobial properties of newly synthesized derivatives like this compound.

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